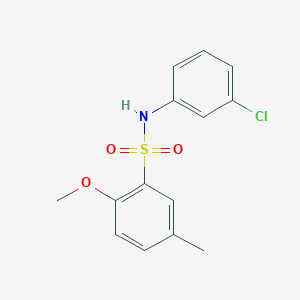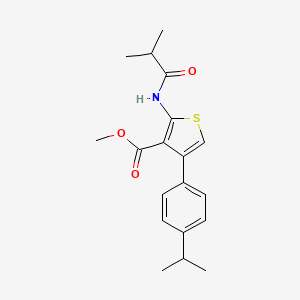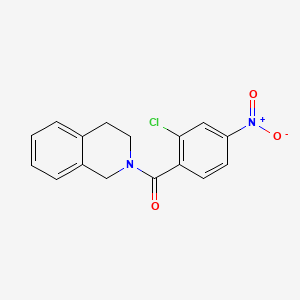
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as Clomipramine, is a tricyclic antidepressant drug that is primarily used to treat obsessive-compulsive disorder (OCD). Clomipramine is a potent inhibitor of serotonin and norepinephrine reuptake, which helps to increase the concentration of these neurotransmitters in the brain.
Mecanismo De Acción
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and appetite. By increasing the concentration of these neurotransmitters in the brain, N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide helps to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including blocking the uptake of serotonin and norepinephrine, as well as blocking the action of acetylcholine and histamine. It also has anticholinergic and antihistaminic effects, which can cause dry mouth, constipation, and drowsiness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to cross the blood-brain barrier. However, it also has a number of limitations, including its potential for side effects and its narrow therapeutic index.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, including exploring its potential use in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, researchers may investigate the use of N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide in combination with other drugs to improve its efficacy and reduce its side effects. Finally, researchers may explore the use of N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide in the treatment of chronic pain and other conditions.
Métodos De Síntesis
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide is synthesized by the reaction of 3-chloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its efficacy in treating OCD, depression, and other mental health disorders. It has been shown to be effective in reducing the symptoms of OCD, including obsessions and compulsions. N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and migraine headaches.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-6-7-13(19-2)14(8-10)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBCRGTGPSFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

